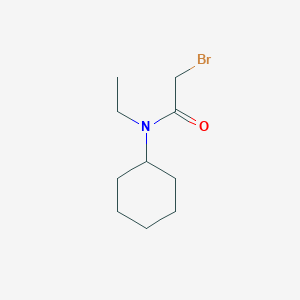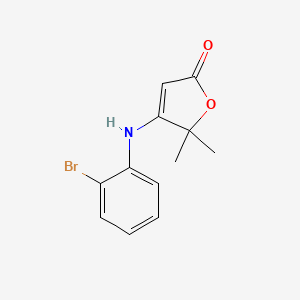
4-(2-Bromoanilino)-5,5-dimethylfuran-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromoanilino)-5,5-dimethylfuran-2(5H)-one is an organic compound that features a brominated aniline group attached to a furanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoanilino)-5,5-dimethylfuran-2(5H)-one typically involves the bromination of aniline followed by its reaction with a furanone derivative. One common method involves the use of copper bromide (CuBr2) as a brominating agent in a solvent such as tetrahydrofuran (THF) . The reaction conditions are optimized to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The use of ionic liquids as solvents can enhance the efficiency and environmental friendliness of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromoanilino)-5,5-dimethylfuran-2(5H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
4-(2-Bromoanilino)-5,5-dimethylfuran-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Bromoanilino)-5,5-dimethylfuran-2(5H)-one involves its interaction with specific molecular targets. The bromine atom and the furanone ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoaniline: A simpler analog with similar brominated aniline structure.
5,5-Dimethylfuran-2(5H)-one: The furanone core without the brominated aniline group.
4-Bromo-2-nitroaniline: Another brominated aniline derivative with different functional groups.
Uniqueness
4-(2-Bromoanilino)-5,5-dimethylfuran-2(5H)-one is unique due to the combination of the brominated aniline group and the furanone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
139927-22-3 |
|---|---|
Formule moléculaire |
C12H12BrNO2 |
Poids moléculaire |
282.13 g/mol |
Nom IUPAC |
4-(2-bromoanilino)-5,5-dimethylfuran-2-one |
InChI |
InChI=1S/C12H12BrNO2/c1-12(2)10(7-11(15)16-12)14-9-6-4-3-5-8(9)13/h3-7,14H,1-2H3 |
Clé InChI |
HVIVKPBHOKIJFU-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=CC(=O)O1)NC2=CC=CC=C2Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



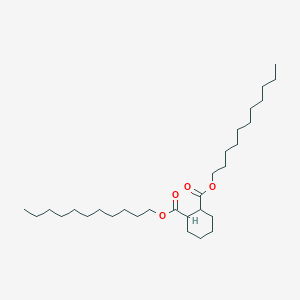
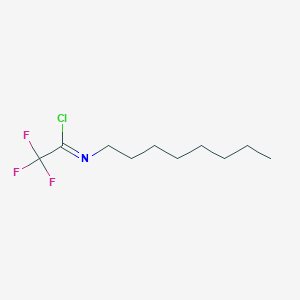

![3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine](/img/structure/B14269135.png)
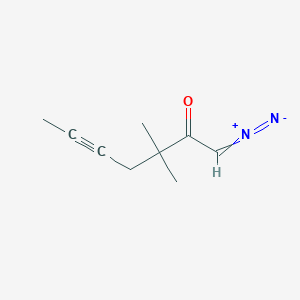
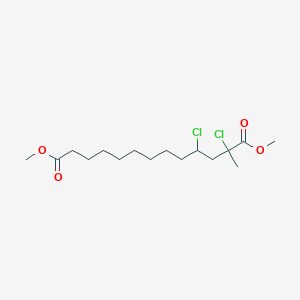
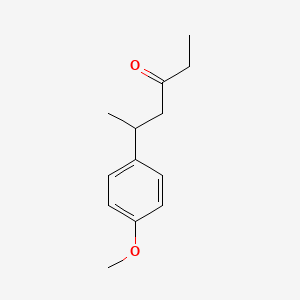
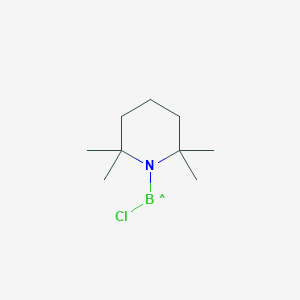
![2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14269170.png)
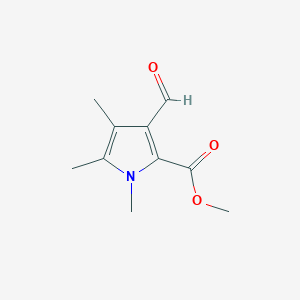
![1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione](/img/structure/B14269175.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(hydroxymethyl)-2-propenyl]-](/img/structure/B14269180.png)
